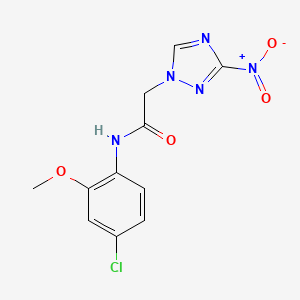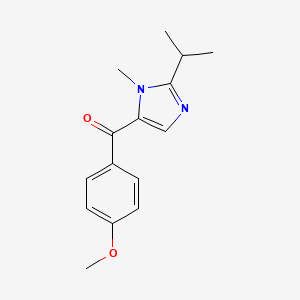![molecular formula C16H20N2O2 B5689829 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene, also known as APDO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. APDO belongs to the spiro compounds family, which are characterized by having a unique structure that consists of two fused rings.
Mechanism of Action
The exact mechanism of action of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis. In neurodegenerative diseases, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. In infectious diseases, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, this compound has been shown to improve cognitive function and have neuroprotective effects. In infectious diseases, this compound has been shown to have antimicrobial activity and disrupt the cell membrane of bacteria and fungi.
Advantages and Limitations for Lab Experiments
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments, including its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research and development of 1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene. One potential direction is to further investigate its therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases. Another direction is to explore its potential as a drug delivery system, as the spiro structure of this compound has unique properties that may make it an effective carrier for other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for larger-scale production.
Conclusion:
In conclusion, this compound, or this compound, is a heterocyclic compound that has shown potential therapeutic applications in various fields of medicine. Its unique spiro structure and biochemical and physiological effects make it a promising candidate for further research and development. While there are limitations to using this compound in lab experiments, its potential benefits make it a valuable compound for scientific research.
Synthesis Methods
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene can be synthesized through a multi-step reaction that involves the reaction of 2-phenylglycidic acid with hydrazine hydrate to form 2-phenyl-3-hydrazino-propanoic acid. The resulting compound is then reacted with acetic anhydride to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for scientific research.
Scientific Research Applications
1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene has shown potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects, which can help in the treatment of diseases such as Alzheimer's and Parkinson's. In infectious diseases, this compound has been shown to have antimicrobial activity, making it a potential candidate for the treatment of bacterial and fungal infections.
properties
IUPAC Name |
1-(2-phenyl-1-oxa-3,4-diazaspiro[4.6]undec-2-en-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13(19)18-16(11-7-2-3-8-12-16)20-15(17-18)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENRARGULKOQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(CCCCCC2)OC(=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-3-{[(3R)-3-pyrrolidinylamino]sulfonyl}benzamide hydrochloride](/img/structure/B5689748.png)
![1-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5689761.png)
![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-butenamide](/img/structure/B5689769.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5689774.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5689781.png)
![1-{2-[3-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5689799.png)

![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)
![1-{[1-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5689835.png)

![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)

